3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a quinazoline derivative with potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This compound, specifically, has garnered interest due to its structural features that may enhance its interaction with biological targets.
This compound can be classified under quinazoline derivatives, which are bicyclic compounds consisting of a benzene ring fused to a pyrimidine ring. The specific structure of 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide includes an amino group, a methylthioethyl side chain, and a carboxamide functional group, contributing to its potential reactivity and biological activity.
The synthesis of 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide can be achieved through various methods. A common approach involves the reaction of anthranilic acid derivatives with appropriate alkylating agents under controlled conditions.
Technical details include:
The molecular formula is , and its molecular weight is approximately 240.29 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide can participate in various chemical reactions:
Technical details regarding these reactions often involve controlling temperature and pH to optimize yields and selectivity.
The mechanism of action for compounds like 3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves:
Data from biological evaluations suggest that quinazoline derivatives can inhibit key enzymes involved in tumor growth .
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its carboxamide group. Specific melting points and boiling points would need to be experimentally determined.
Chemical properties include:
Relevant data regarding solubility and stability should be assessed through experimental studies .
3-amino-N-[2-(methylthio)ethyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide has potential applications in:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The bicyclic aromatic system consists of fused benzene and pyrimidine rings, enabling diverse substitutions that modulate electronic properties, solubility, and target binding affinity. This adaptability allows quinazolines to interact with multiple biological targets, particularly kinases and enzymes involved in disease pathways. Over 200 naturally occurring quinazoline alkaloids exist, and synthetic derivatives feature prominently in FDA-approved drugs, including the anticancer agent erlotinib (epidermal growth factor receptor inhibitor) and the antihypertensive prazosin (α-adrenoceptor antagonist) [3] [6].
The 4-oxo-3,4-dihydroquinazoline (quinazolinone) variant enhances hydrogen bonding capacity through its lactam moiety, improving interactions with biological targets. Crystallographic studies confirm the planarity of this core structure (e.g., intramolecular distances: C7=O1 bond length = 1.23 Å; C8=N2 bond length = 1.29 Å), facilitating π-stacking interactions and enabling off-set dimer formation via hydrogen bonding [d(O-H…O) ≈ 2.60 Å, Θ(O-H…O) 173.41°] as observed in single-crystal structures [3]. These features underlie the scaffold’s exceptional stability and capacity for structural diversification, making it ideal for generating bioactive compounds targeting cancer, inflammation, and infectious diseases [6].
Table 1: Clinically Exploited Quinazoline-Based Drugs
Drug Name | Core Structure | Therapeutic Area | Molecular Target |
---|---|---|---|
Erlotinib | Quinazolin-4-one | Non-small cell lung cancer | EGFR Tyrosine Kinase |
Prazosin | Quinazoline | Hypertension | α1-Adrenoceptor |
Afatinib* | Quinazolin-4-amine | Metastatic NSCLC | EGFR/Her2 Kinase |
Note: Afatinib contains a quinazoline core modified with electron-withdrawing substituents; NSCLC = non-small cell lung cancer [6]
The therapeutic exploration of 3,4-dihydroquinazoline-4-carboxamides began with early observations of their antimicrobial and CNS effects. Significant milestones include:
Synthetic methodologies evolved from classical anthranilic acid condensations to sophisticated solid-phase and traceless approaches. Notably, soluble polymer-supported synthesis (e.g., PEG6000) enabled high-purity (>85%) production of 3-amino-1,2,4-triazole-quinazoline hybrids, demonstrating the scaffold’s compatibility with modern medicinal chemistry techniques [2]. Carboxamide introduction typically involved reacting 4-oxo-3,4-dihydroquinazoline-2-carbonyl chloride with amines or through tandem cyclization-carboxamidation of anthranilic acid derivatives [4].
Table 2: Evolution of Key Quinazolinone-Carboxamide Synthetic Methods
Era | Synthetic Approach | Key Compounds Generated | Biological Activity | |
---|---|---|---|---|
1970s | Acid-catalyzed cyclization of anthranilamides | 2-Alkyl-3-carboxamidoquinazolin-4-ones | Antimicrobial | |
1990s | Mercury diacetate-mediated cyclization | 3,5-Disubstituted-1,2,4-triazoloquinazolinones | Kinase inhibition | |
2010s | Soluble polymer-supported synthesis (PEG) | 4,5-Disubstituted-3-amino-1,2,4-triazoloquinazolines | Anticancer (Plk1 inhibition) | |
2020s | Traceless solid-phase synthesis | 5-Amino-1,2,4-triazoloquinazoline carboxamides | Protein-protein interaction inhibition | [2] [4] |
This target compound integrates three pharmacophoric elements critical for advanced bioactivity:
This combination addresses limitations of earlier quinazoline drugs: The methylthioethyl carboxamide counters poor solubility of non-polar analogs (e.g., 2-phenylquinazolinones), while the 3-amino group provides a vector for additional functionalization. Patent literature indicates 2,4-diaminoquinazoline-6-carboxamides with thioether substituents exhibit immunomodulatory activity useful in treating inflammatory bowel disease and transplant rejection, validating this structural strategy [7]. The compound’s moderate molecular weight (278.33 g/mol) and balanced lipophilicity (predicted cLogP ≈ 1.8) align with Lipinski’s criteria for drug-likeness, distinguishing it from earlier high-MW peptide-based inhibitors [4].
Table 3: Comparative Structural Features and Advantages of Target Compound
Structural Element | Representative Precursor | Limitation Addressed | Target Compound Advantage |
---|---|---|---|
4-Oxo-quinazoline core | 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde (MW: 174.16) [8] | Low bioactivity, poor target specificity | 3-Amino group enables target-specific interactions |
C2-Carboxamide | Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate [5] | Ester hydrolysis in vivo, poor membrane penetration | Stable carboxamide with H-bonding capacity |
Thioether side chain | PLHSpT phosphopeptide (Kd ~450 nM for Plk1) [4] | Peptide degradation, poor cellular uptake | Metabolically stable thioether with prodrug potential |
Hybrid heterocycle | 1-Thioxo-triazoloquinazolinone (IC50: 4.38 µM) [4] | Synthetic complexity, moderate potency | Simplified synthesis with retained kinase affinity |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8